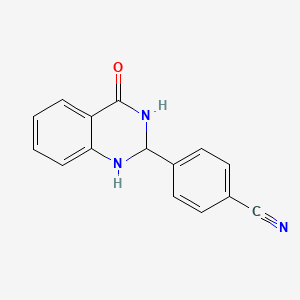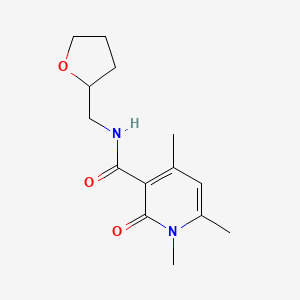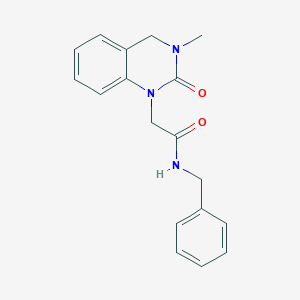![molecular formula C18H17N5O2S B11069584 N-(2-methylphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11069584.png)
N-(2-methylphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamothioyl group and a phthalazinone moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-methylphenyl isothiocyanate with hydrazine to form the carbamothioyl intermediate. This intermediate is then reacted with 2-(1-oxo-12-dihydrophthalazin-2-yl)acetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
N-{[(2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its specific structure, which combines a carbamothioyl group and a phthalazinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C18H17N5O2S/c1-12-6-2-5-9-15(12)20-18(26)22-21-16(24)11-23-17(25)14-8-4-3-7-13(14)10-19-23/h2-10H,11H2,1H3,(H,21,24)(H2,20,22,26) |
InChI Key |
WELLXZBBQXKDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate](/img/structure/B11069508.png)
![4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate](/img/structure/B11069514.png)

![3-methoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11069531.png)
![4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11069537.png)

![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11069552.png)
![2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline](/img/structure/B11069559.png)
![1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11069560.png)
![2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11069567.png)


![Quinoline, 2-methyl-4-(5-styryl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11069597.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11069599.png)
